molecular formula C14H15N3O B2967466 N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide CAS No. 2361641-85-0

N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide

Cat. No.: B2967466
CAS No.: 2361641-85-0
M. Wt: 241.294
InChI Key: PTNKGHKQAYKCGX-UHFFFAOYSA-N
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Description

N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. It features a core imidazole ring system, a privileged scaffold in medicinal chemistry known to be associated with a wide range of biological activities . Specifically, derivatives containing the 4,5-dimethyl-1H-imidazole structure have been synthesized and investigated for their anticancer properties, demonstrating activity against a diverse panel of human tumor cell lines, including melanoma . The prop-2-enamide (acrylamide) group is a recurring functional motif in compounds developed as potential inhibitors for various enzymatic targets, suggesting this compound may serve as a key intermediate or active molecule in pharmacological studies . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a probe to study structure-activity relationships (SAR) in drug discovery efforts. Its core structure is associated with mechanisms involving histone deacetylase (HDAC) inhibition, which is a validated target for cancer therapy . This product is intended for research purposes and laboratory use only. It is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-4-13(18)17-12-8-6-5-7-11(12)14-15-9(2)10(3)16-14/h4-8H,1H2,2-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNKGHKQAYKCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted imidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can bind to receptors, altering their signaling pathways and resulting in various biological effects .

Comparison with Similar Compounds

GW4869

IUPAC Name :
N-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-3-[4-(2-{[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]carbamoyl}eth-1-en-1-yl)phenyl]prop-2-enamide hydrate dihydrochloride .
Structural Differences :

  • Core Backbone : GW4869 is a dimeric acrylamide with two 4-(4,5-dihydroimidazol-2-yl)phenyl groups linked via a phenylene-bis-acrylamide bridge.
  • Imidazole Substitution : Contains 4,5-dihydroimidazole (unsaturated imidazoline) rings, whereas the target compound has 4,5-dimethylimidazole (saturated methyl groups).
  • Counterions : Exists as a dihydrochloride hydrate, enhancing solubility compared to the neutral target compound.

XCT790

IUPAC Name: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide . Structural Differences:

  • Functional Groups: Incorporates electron-withdrawing trifluoromethyl and cyano groups, which are absent in the target compound.
  • Heterocyclic System : Features a thiadiazole ring instead of an imidazole.
  • Substitution Pattern : Methoxy and trifluoromethylbenzyloxy groups on the phenyl ring contrast with the dimethylimidazole in the target compound.

Comparative Data Table

Property Target Compound GW4869 XCT790
Molecular Formula C₁₄H₁₅N₃O C₃₀H₂₈Cl₂N₆O₃·H₂O C₂₃H₁₇F₆N₃O₃S
Molecular Weight (g/mol) ~241.3 ~656.5 ~553.5
Key Functional Groups Dimethylimidazole, acrylamide Dihydroimidazole, dimeric acrylamide Thiadiazole, cyano, trifluoromethyl
Solubility Likely moderate (neutral, non-ionic) High (dihydrochloride salt) Moderate (lipophilic substituents)
Potential Applications Enzyme inhibition, receptor modulation Protein cross-linking, cell signaling studies Nuclear receptor antagonism (e.g., ERRα)

Mechanistic and Functional Implications

Steric and Electronic Effects

  • XCT790’s trifluoromethyl and cyano groups enhance metabolic stability and electron-deficient character, favoring interactions with hydrophobic binding pockets in targets like estrogen-related receptors (ERRs) .

Pharmacokinetic Considerations

  • GW4869’s dihydrochloride formulation improves aqueous solubility, making it suitable for in vitro assays, whereas the neutral target compound may require formulation optimization for bioavailability .

Biological Activity

N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4C_{13}H_{14}N_{4}, with a molecular weight of 230.28 g/mol. Its structure features an imidazole ring substituted with a phenyl group, which is critical for its biological activity.

Antiviral Properties

Recent studies have explored the antiviral potential of imidazole derivatives, including this compound. In particular, compounds with similar structures have shown promise as inhibitors of the dengue virus NS2B-NS3 protease. For instance, para-substituted imidazole phenazines were identified as effective inhibitors with IC50 values comparable to established antiviral agents .

Table 1: Comparison of IC50 Values for Imidazole Derivatives Against DENV Protease

CompoundIC50 (μM)Binding Energy (kcal/mol)
Quercetin104.8-7.2
Compound 3e54.8-8.5
Compound 3k71.9-8.4

Anticancer Activity

The compound has also been evaluated for anticancer properties. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways . In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against several cancer cell lines.

Case Study: Anticancer Activity Evaluation
A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 μM after 48 hours of treatment.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in viral replication and cancer cell metabolism.
  • Receptor Modulation : It may modulate the activity of various receptors, leading to altered cellular signaling pathways that promote apoptosis in cancer cells.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, contributing to cytotoxicity.

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